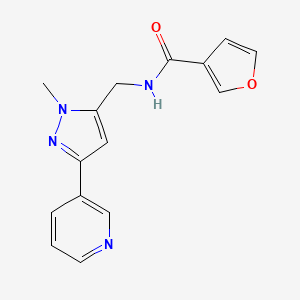
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
Chemical Synthesis and Compound Modification
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide, as a complex organic compound, plays a pivotal role in the synthesis and modification of heterocyclic compounds. For instance, the condensation of related esters with amines has led to the creation of compounds bearing pyridinyl and furanyl substituents, which show potential as amplifiers of phleomycin against certain bacteria (Brown & Cowden, 1982). Similarly, transformations involving furanyl carboxamides under acidic conditions have yielded new heterocyclic systems with potential pharmaceutical applications (Stroganova et al., 2016).
Biological Activity and Therapeutic Potential
Research on derivatives of furan carboxamide, including compounds similar to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide, has shown promising biological activities. Notably, novel dicationic imidazo[1,2-a]pyridines with furan-2-yl substituents have demonstrated significant antiprotozoal properties, suggesting potential as therapeutic agents against protozoal infections (Ismail et al., 2004). Additionally, the synthesis of aromatic carboxylic acids and their lanthanide complexes, derived from pyridine and furan-based ligands, has been explored for their luminescence properties, indicating potential applications in bioimaging and sensor technologies (Tang et al., 2011).
Antimicrobial and Antifungal Applications
Compounds structurally related to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide have been synthesized and evaluated for their antimicrobial activities. For example, pyrazolopyridine derivatives have shown moderate to good activity against a range of bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Panda et al., 2011). Furthermore, N-alkylated triazoles and oxadiazoles based on furan-2-ylmethylidene derivatives have been investigated for their potential fungicidal properties, indicating the broad spectrum of biological activities exhibited by these compounds (El-Essawy & Rady, 2011).
Material Science and Sensor Development
The synthesis of novel chitosan Schiff bases incorporating heterocyclic moieties derived from furan-based compounds demonstrates the application of these chemicals in material science. The chitosan derivatives have shown potential antimicrobial activity and could be utilized in developing biocompatible materials for medical and environmental applications (Hamed et al., 2020).
Propriétés
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-19-13(9-17-15(20)12-4-6-21-10-12)7-14(18-19)11-3-2-5-16-8-11/h2-8,10H,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOXNIFDWYSTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid](/img/structure/B2464876.png)
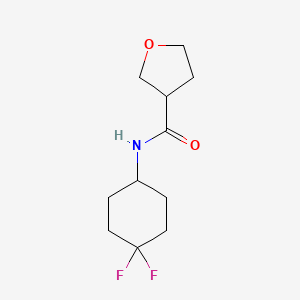
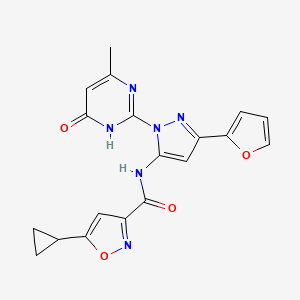
![1-(2,3-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2464883.png)
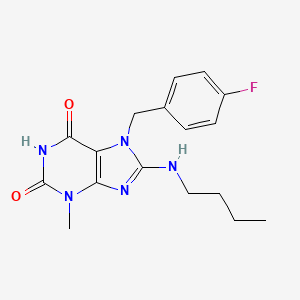
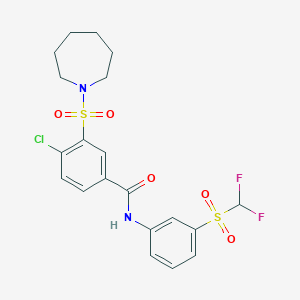
![4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate](/img/structure/B2464888.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2464891.png)
![(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2464892.png)
![3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464893.png)

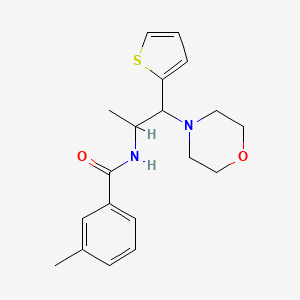
![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2464897.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2464898.png)